molecular formula C23H20N4 B11612746 3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11612746
M. Wt: 352.4 g/mol
InChI Key: UGPAVVGOOMAJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[1,2-a][1,3]benzimidazole core, with a phenyl group and a cyanide functional group attached. The presence of these diverse functional groups and ring systems endows the compound with a range of chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways . The presence of the cyanide group can also contribute to its reactivity and ability to form covalent bonds with target proteins .

Comparison with Similar Compounds

3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with other similar compounds, such as:

The uniqueness of 3-Phenyl-1-piperidinopyrido[1,2-a][1,3]benzimidazol-4-yl cyanide lies in its combination of a piperidine ring, a phenyl group, and a cyanide functional group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4

Molecular Weight

352.4 g/mol

IUPAC Name

3-phenyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H20N4/c24-16-19-18(17-9-3-1-4-10-17)15-22(26-13-7-2-8-14-26)27-21-12-6-5-11-20(21)25-23(19)27/h1,3-6,9-12,15H,2,7-8,13-14H2

InChI Key

UGPAVVGOOMAJBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.